molecular formula C18H32O16 B8082956 Globotriose

Globotriose

Katalognummer: B8082956
Molekulargewicht: 504.4 g/mol
InChI-Schlüssel: FYGDTMLNYKFZSV-KLBXQZKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Globotriose (Galα1-4Galβ1-4Glc), also known as Gb3 or the Pk blood group antigen, is a clinically significant trisaccharide and the carbohydrate epitope of globotriaosylceramide (Gb3Cer) . This cell surface glycan serves as the primary receptor for Shiga toxins (Stx) and Shiga-like toxins produced by pathogenic Escherichia coli (such as O157:H7), which are associated with severe diarrhea and hemolytic uremic syndrome . Due to this specific interaction, globotriose and its synthetic derivatives are extensively used in research to develop novel therapeutic inhibitors and highly sensitive detection platforms for these bacterial toxins . Beyond infectious disease, Gb3 is a critical biomarker in oncology research. It is overexpressed on various cancer cells, including those in colorectal adenoma, testicular carcinoma, and breast cancer, making it a target for cancer immunotherapy and the development of anti-angiogenic tumor therapies . Furthermore, globotriose is the core structure of tumor-associated carbohydrates like Globo H and SSEA4, highlighting its value in carbohydrate-based vaccine research . Our globotriose is offered as a high-purity analytical reference, extensively characterized by quantitative 1H-NMR, Mass Spectrometry (MALDI-TOF), and HPLC-ELSD to guarantee accurate and reliable results for your research . The product is strictly for laboratory research and development purposes and is labeled "For Research Use Only." It is not intended for human or animal use, nor for diagnostic procedures.

Eigenschaften

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-KLBXQZKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp typically involves the stepwise glycosylation of protected monosaccharide units. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process may involve multiple steps of protection and deprotection to ensure the correct linkage formation .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of galactose units to glucose, forming the desired trisaccharide. This method is advantageous due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldonic acids, while reduction may produce alditols .

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections (UTIs)

One of the most notable applications of globotriose is its role in inhibiting uropathogenic Escherichia coli (E. coli), which is a common cause of urinary tract infections. Research indicates that globotriose can effectively prevent the adhesion of P-fimbriated E. coli strains to human epithelial cells.

Case Study: In Vivo Efficacy

  • Study Design : BALB/c mice were used to assess the efficacy of globotriose against bladder colonization by E. coli JR1.
  • Findings : Administering globotriose at a concentration of 5 mg/ml resulted in a significant reduction (10-fold) in bacterial binding to target cells and completely reversed agglutination when added after it had occurred. The pharmacokinetic profile indicated that globotriose was rapidly cleared from plasma with a half-life of approximately 6 minutes, maintaining effective concentrations in urine for several hours post-administration .
ParameterValue
Dosage5 mg/ml
Half-life6 minutes
Effective concentration>5 mg/ml in urine for 4-12 hours

Inhibition of Shiga Toxin Activity

Globotriose derivatives have shown promise as inhibitors of Shiga toxin (Stx), produced by certain strains of E. coli. These derivatives can prevent Stx from exerting its toxic effects on Vero cells, thus providing a potential therapeutic avenue for managing infections caused by Shiga toxin-producing bacteria.

Research Insights

  • Experimental Setup : The inhibitory effects were evaluated using radiolabeled Stx1 on Vero cells.
  • Results : Globotriose polymers significantly reduced the biological activity of Stx, indicating their potential use as protective agents against toxin-mediated cell damage .

Carbohydrate-Protein Interactions

Globotriose is also utilized as a model system for studying carbohydrate-protein interactions. Its ability to form self-assembled monolayers (SAMs) makes it an excellent candidate for investigating molecular details relevant to biomolecular recognition processes.

Synthesis and Self-Assembly

  • Methodology : Researchers synthesized globotriose derivatives and studied their self-assembly properties.
  • Outcomes : The findings revealed that varying the globotriose content in SAMs could influence molecular interactions, providing insights into how carbohydrates interact with proteins at the molecular level .

Oligosaccharide Production

The enzymatic synthesis of globotriose and its analogs is gaining attention for producing oligosaccharides that can serve as potential inhibitors for various pathogens.

Key Findings

  • The synthesis process involves the regeneration of donor substrates like UDP-GalNAc, enabling efficient production of globotriose-related compounds.
  • These compounds can be utilized in experimental and therapeutic contexts, particularly concerning bacterial adhesion inhibition .

Wirkmechanismus

The mechanism by which alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp exerts its effects involves its interaction with specific receptors or enzymes. The molecular targets include glycosyltransferases and glycosidases, which recognize the unique trisaccharide structure and mediate various biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isoglobotriaosylceramide (iGb3)
  • Structure : iGb3 (Galα1-3Galβ1-4Glc-Ceramide) is a structural isomer of Gb3, differing in the α1-3 linkage of the terminal galactose.
  • Functional Differences: While both bind to Pseudomonas aeruginosa lectin, iGb3 exhibits weaker affinity due to steric hindrance caused by its α1-3 linkage, which disrupts optimal alignment with the lectin’s binding pocket . In contrast, globotriose’s α1-4 linkage allows deeper penetration into rigid lectin pockets (e.g., LDL), enhancing binding specificity .
  • Biological Relevance : iGb3 is implicated in immune tolerance, whereas globotriose is pathogenically significant in toxin-mediated diseases .
α-Gal Antigen (Galα1-3Galβ1-4GlcNAc)
  • Structure : The α-Gal antigen features an α1-3 linkage to a terminal galactose, contrasting with globotriose’s α1-4 linkage.
  • Both compounds are used therapeutically: α-Gal antigen for antibody neutralization and globotriose for toxin sequestration .

Comparison with Functionally Similar Compounds

Maltotriose (Glcα1-4Glcα1-4Glc)
  • Structure : A linear trisaccharide with α1-4 glucose linkages.
  • Functional Contrast :
    • Maltotriose serves as a carbon source in microbial metabolism, lacking the pathogenic receptor role of globotriose .
    • Enzymatic synthesis of maltotriose uses glucosyltransferases, whereas globotriose requires galactosyltransferases with strict regioselectivity for α1-4 bonds .
Lacto-N-neotetraose (LNnT: Galβ1-4GlcNAcβ1-3Galβ1-4Glc)
  • Structure : A tetrasaccharide with β-linkages, commonly found in human milk.
  • Functional Contrast: LNnT acts as a prebiotic, promoting beneficial gut flora, whereas globotriose is a pathogen receptor .

Binding Affinity and Lectin Interactions

Lectin-Specific Binding Profiles
Compound Lectin Target Binding Affinity (KD) Key Structural Determinants Reference
Globotriose LDL (Lymphocyte lectin) 0.38 mM Rigid α1-4 galactose pocket; C4 axial hydroxyl
Globotriose MytiLec (Mussel lectin) Strong (Rank: 038) Terminal α-galactose conformation
α-Methylgalactoside LDL 1.8 mM Lacks β-galactose/glucose residues
iGb3 P. aeruginosa lectin Weak α1-3 linkage causes steric clashes

Key Findings :

  • LDL’s binding pocket rigidity favors globotriose’s α1-4 linkage, achieving a 4.7-fold higher affinity than monosaccharides .
  • MytiLec’s specificity for globotriose over branched glycans (e.g., bi-antennary N-acetyllactosamine) underscores its utility in glycan profiling .
Thermodynamic Stability
  • Globotriose’s β-galactose and β-glucose residues exhibit higher conformational flexibility than the terminal α-galactose, reducing ligand stability in lectin complexes .

Biologische Aktivität

Globotriose, chemically represented as Galα1-4Galβ1-4Glc, is a trisaccharide that plays a crucial role in various biological processes, particularly as a receptor for Shiga-like toxins and as a component of tumor-associated glycans. This article delves into the biological activity of globotriose, highlighting its synthesis, interactions with pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

Globotriose is a carbohydrate moiety found in globotriosylceramide (Gb3), which serves as a receptor for Shiga toxins produced by Escherichia coli. The synthesis of globotriose has been achieved through both chemical methods and enzymatic processes. A notable study reported the use of a novel α-galactosidase from Bacteroides fragilis, which demonstrated high regioselectivity and efficiency in synthesizing globotriose through transglycosylation reactions. The enzyme exhibited optimal activity at pH 4.5 and 40 °C, producing globotriose with yields up to 32.4% from specific substrates .

Role as a Receptor for Shiga Toxins

Globotriose is recognized for its role in mediating the binding of Shiga toxins to host cells. The binding affinity of globotriose to these toxins is significantly higher than that of related oligosaccharides, such as galabiose. Research indicates that the glucose component of globotriose contributes approximately 2.6 kcal/mol to its binding energy, enhancing its interaction with Shiga-like toxins . This strong binding capability makes globotriose a target for therapeutic interventions aimed at preventing toxin-mediated diseases.

Inhibition of Pathogen Adhesion

In vitro studies have demonstrated that globotriose can effectively inhibit the adhesion of P-fimbriated E. coli strains to host cells. At concentrations as low as 5 mg/ml, globotriose completely reversed cell agglutination and reduced bacterial binding by 10- to 100-fold . These findings suggest that globotriose could serve as a potential therapeutic agent for urinary tract infections (UTIs) by disrupting the colonization of pathogenic bacteria.

Pharmacokinetics and Efficacy Studies

The pharmacokinetics of globotriose were evaluated in BALB/c mice, where it was administered via tail vein injection. The compound was rapidly cleared from plasma with a half-life of approximately 6 minutes and showed prolonged renal excretion . Efficacy studies indicated that globotriose could significantly reduce established bladder colonization by E. coli, highlighting its potential as an alternative treatment for UTIs.

Case Study: Therapeutic Application in UTI

In a proof-of-principle study involving mouse models, globotriose was tested for its ability to prevent and reverse bladder colonization by E. coli strains. The results indicated that treatment with globotriose led to significant reductions in bacterial load in the bladder, demonstrating its practical application in managing infections caused by uropathogenic bacteria .

Summary of Research Findings

Study Findings Concentration Tested Outcome
Synthesis via α-galactosidase20 mM pNPαGalYield: 32.4%
Binding energy contributionN/A2.6 kcal/mol from glucose
Inhibition of E. coli adhesion5 mg/ml10-100 fold reduction in binding
Pharmacokinetics in miceIV administrationHalf-life: 6 min; effective UTI treatment

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for structural characterization of globotriose?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for resolving glycosidic linkages and monosaccharide configurations, complemented by mass spectrometry (MS) for molecular weight validation. X-ray crystallography is used when crystalline samples are obtainable. For quantitative analysis, high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors is recommended .

Q. How do researchers ensure reproducibility in globotriose synthesis protocols?

  • Methodological Answer : Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and validation via orthogonal methods (e.g., thin-layer chromatography for intermediate verification). Peer-reviewed synthetic pathways should be cross-checked using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with best practices .

Q. What statistical frameworks are suitable for analyzing globotriose interaction data in cell-based assays?

  • Methodological Answer : Dose-response curves analyzed via nonlinear regression (e.g., Hill equation) are standard. For high-throughput data, multivariate analyses like principal component analysis (PCA) or machine learning classifiers (e.g., random forests) can identify patterns in binding affinity or cytotoxicity. Ensure sample sizes meet power analysis requirements (n ≥ 3 biological replicates) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in globotriose-receptor binding affinity studies?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., pH, ionic strength). Conduct a systematic review using PRISMA guidelines to identify confounding variables. Validate hypotheses via surface plasmon resonance (SPR) under controlled parameters and apply meta-analysis to aggregate data across studies .

Q. What strategies mitigate bias in in vivo studies of globotriose pharmacokinetics?

  • Methodological Answer : Use double-blinded, randomized control trials (RCTs) with placebo cohorts. Employ pharmacokinetic modeling (e.g., non-compartmental analysis) to account for inter-subject variability. Adhere to ethical guidelines for animal/human studies, including IACUC or IRB approvals, and document attrition rates transparently .

Q. How can computational modeling enhance the design of globotriose-based therapeutics?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict conformational stability of globotriose-ligand complexes. Dock against target receptors (e.g., verotoxin) using AutoDock Vina, validated by free-energy perturbation (FEP) calculations. Cross-validate in silico results with SPR or isothermal titration calorimetry (ITC) .

Q. What frameworks address gaps in literature on globotriose’s role in pathogen adhesion?

  • Methodological Answer : Conduct a scoping review using Arksey and O’Malley’s framework to map evidence gaps. Prioritize in vitro adhesion assays (e.g., hemagglutination inhibition) and transcriptomic profiling (RNA-seq) of host-pathogen interactions. Use PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven experiments .

Methodological Best Practices

  • Literature Review : Leverage Google Scholar’s advanced search with Boolean operators (e.g., "globotriose AND (biosynthesis OR pathogenicity)") and citation tracking tools. Exclude non-peer-reviewed sources like BenchChem .
  • Data Contradiction Management : Apply triangulation by combining qualitative (e.g., ethnographic observations of experimental workflows) and quantitative (e.g., statistical outliers analysis) methods .
  • Ethical Compliance : Align with Declaration of Helsinki principles for human-derived samples and FAIR (Findable, Accessible, Interoperable, Reusable) data-sharing protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.